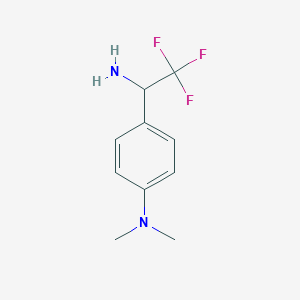

4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

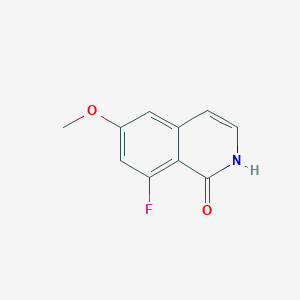

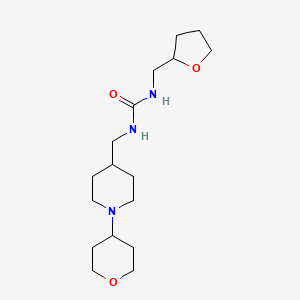

4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline is a chemical compound with the molecular formula C8H9F3N2. It has a molecular weight of 190.17 . The compound is an off-white solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9F3N2/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,7H,12-13H2 . This indicates that the compound contains a trifluoroethyl group attached to an aniline group.Physical And Chemical Properties Analysis

The compound is an off-white solid . It has a molecular weight of 190.17 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique

1. Synthesis and Characterization in Organic Chemistry

4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline and its derivatives are pivotal in the field of organic chemistry. The compound and its related structures have been extensively studied for their synthesis and characterization. For instance, the palladium-catalyzed synthesis of N,N-dimethylanilines, which include similar compounds, is significant due to its efficient yields and use of simple catalytic systems, highlighting the compound's role in organic synthesis (Taeufer & Pospech, 2020).

2. Material Science and Engineering

The compound also finds applications in material science, particularly in the development of high-performance materials. For instance, polyimides synthesized from diamines, including those with a trifluoromethyl group similar to 4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline, have demonstrated improved thermal stability and solubility, making them useful for advanced material applications (Bong et al., 2017).

3. Molecular Engineering and Photophysics

In the realm of molecular engineering and photophysics, derivatives of N,N-dimethylaniline have been synthesized for their unique optical properties. For example, donor-acceptor molecular systems based on structures similar to 4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline have been studied for their potential in applications involving two-photon excited fluorescence, due to their large two-photon absorption cross-sections and high emission quantum yields (Collings et al., 2009).

Mécanisme D'action

Target of Action

The primary targets of 4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline are currently unknown. This compound is structurally similar to 4-((1R)-1-Amino-2,2,2-trifluoroethyl)benzoic acid , which suggests it may interact with similar biological targets.

Mode of Action

Given its structural similarity to other trifluoroethyl compounds, it may interact with its targets through a similar mechanism . .

Biochemical Pathways

The specific biochemical pathways affected by 4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline are currently unknown. Based on its structure, it may be involved in pathways related to amino acid metabolism or neurotransmission, but this is purely speculative .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body . The trifluoroethyl group may enhance the compound’s metabolic stability, potentially leading to a longer half-life .

Result of Action

The molecular and cellular effects of 4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline’s action are currently unknown. Given its structural similarity to other trifluoroethyl compounds, it may have similar effects, such as modulating neurotransmission or other cellular processes .

Propriétés

IUPAC Name |

4-(1-amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N2/c1-15(2)8-5-3-7(4-6-8)9(14)10(11,12)13/h3-6,9H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBCHVSMGCNYII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Ethoxyphenyl)-6-pyridin-3-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2469506.png)

![N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2469508.png)

![1-(4-ethoxyphenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2469511.png)

![5-[(3-methoxyphenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2469513.png)